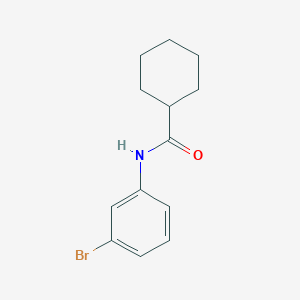
N-(3-bromophenyl)cyclohexanecarboxamide
Overview
Description
“N-(3-bromophenyl)cyclohexanecarboxamide” is a chemical compound with the CAS Number: 452365-99-0. It has a molecular weight of 282.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H16BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16) . This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis and Characterization
N-(3-bromophenyl)cyclohexanecarboxamide derivatives have been a subject of study in organic chemistry. For instance, derivatives like N-(arylcarbamothioyl)-cyclohexanecarboxamide have been synthesized and characterized using various techniques like IR spectroscopy, 1H-NMR, and X-ray diffraction. These studies reveal the molecular structure and conformation of these compounds, contributing to our understanding of their chemical properties (Özer et al., 2009).
Crystallography and Molecular Conformation
Investigations into the hydrogen bonding patterns and crystal structures of 1-arylcycloalkanecarboxamides, including 1-(2-bromophenyl)-cyclohexanecarboxamide, have been conducted. These studies help in understanding the varying conformations of the cycloalkane rings and their implications in crystal engineering and design (Lemmerer & Michael, 2008).
Pharmacology and Drug Design
In pharmacology, research has been done on compounds like methyl 4-(4’-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, which is structurally related to this compound. These studies focus on determining the structure and preferred conformation responsible for biological activity, like anticonvulsant properties (Edafiogho et al., 2003).
Safety and Hazards
properties
IUPAC Name |
N-(3-bromophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWRDUYMNRPRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357274 | |
| Record name | N-(3-bromophenyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
452365-99-0 | |
| Record name | N-(3-bromophenyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


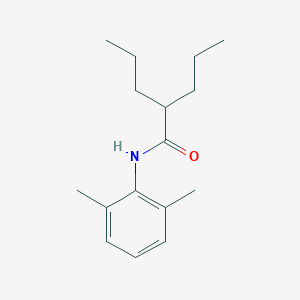

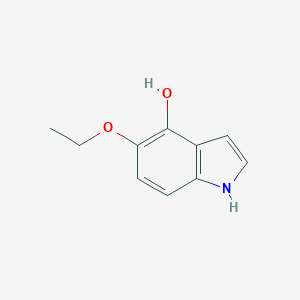
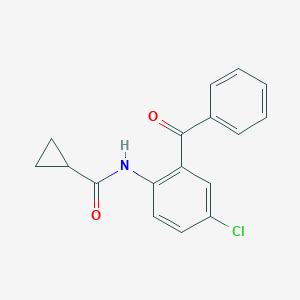


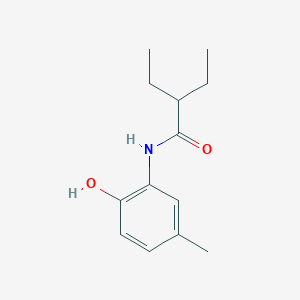

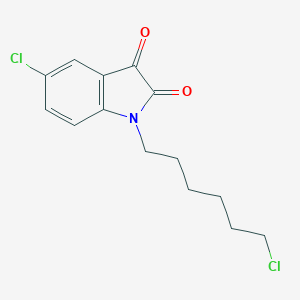

![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)

![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)